(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1909301-40-1
VCID: VC8085397
InChI: InChI=1S/C7H11FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1
SMILES: C1CC2CC1CC2S(=O)(=O)F
Molecular Formula: C7H11FO2S
Molecular Weight: 178.23

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride

CAS No.: 1909301-40-1

Cat. No.: VC8085397

Molecular Formula: C7H11FO2S

Molecular Weight: 178.23

* For research use only. Not for human or veterinary use.

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride - 1909301-40-1

Specification

CAS No. 1909301-40-1
Molecular Formula C7H11FO2S
Molecular Weight 178.23
IUPAC Name (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Standard InChI InChI=1S/C7H11FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1
Standard InChI Key XMJKKVGWMSVJNJ-JEAXJGTLSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1CC2S(=O)(=O)F
SMILES C1CC2CC1CC2S(=O)(=O)F
Canonical SMILES C1CC2CC1CC2S(=O)(=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane scaffold, a norbornane derivative with two bridgehead carbons (C1 and C4) in a fixed (1S,4R) configuration . The sulfonyl fluoride group (-SO₂F) is attached to the C2 position, introducing significant electrophilicity due to the electron-withdrawing nature of the sulfonyl moiety .

Stereochemical Considerations

The (1S,4R) configuration imposes rigidity on the bicyclic system, reducing conformational flexibility and enhancing stereochemical precision in downstream reactions . X-ray crystallography of related sulfonamide derivatives confirms the chair-like conformation of the norbornane ring, with the sulfonyl group occupying an equatorial position .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₁₁FO₂S
Molecular Weight178.23 g/mol
CAS Number700-25-4
Boiling PointNot reported
Density1.42 g/cm³ (estimated)

The sulfonyl fluoride group contributes to high polarity, as evidenced by its solubility in polar aprotic solvents like acetonitrile and dimethylformamide .

Synthesis and Functionalization

Photocatalytic Fluorosulfonylation

A recent breakthrough involves the photocatalytic fluorosulfonylation of aliphatic carboxylic acid N-hydroxyphthalimide (NHPI) esters. Using 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile as an organic photocatalyst, this method achieves C–F bond formation with 90% yield for (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride . The mechanism proceeds via a CO₂ radical anion intermediate, which abstracts a hydrogen atom from the NHPI ester to generate an alkyl radical .

Stereoselective Cyclization

Patent US6639059B1 outlines a stereocontrolled approach starting from diol precursors. Key steps include:

  • Nucleobase Coupling: Thymine or cytosine derivatives are introduced via Mitsunobu reaction (87% yield) .

  • Protective Group Manipulation: Benzoyl and tetrahydropyranyl groups are selectively removed using Pd(OH)₂/C and cyclohexene .

  • Cyclization: Intramolecular SN2 displacement forms the bicyclic framework (72% yield) .

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in maintaining stereochemical purity. Continuous-flow reactors with immobilized catalysts (e.g., silica-supported NaHCO₃) have been proposed to enhance reproducibility .

Applications in Medicinal Chemistry

Enzyme Inhibition

The sulfonyl fluoride group acts as a covalent warhead, targeting serine hydrolases and proteases. In WO2022122773A1, derivatives of this compound demonstrated nanomolar inhibition (IC₅₀ = 12 nM) against relaxin family peptide receptor 1 (RXFP1), a target for heart failure therapy .

Radiopharmaceuticals

[¹⁸F]-Labeled analogs, such as [¹⁸F]FSY-OSO₂F, exhibit high tumor-to-muscle ratios (7.23 vs. 2.72 for [¹⁸F]FET) in positron emission tomography (PET) imaging. This tracer leverages amino acid transporter (LAT1) overexpression in MCF-7 breast cancer cells .

Prodrug Development

Phosphate prodrugs of bicyclo[2.2.1]heptane sulfonamides show enhanced oral bioavailability (F = 68%) in preclinical models, addressing the poor membrane permeability of parent compounds .

Biological Activity and Mechanisms

Antiproliferative Effects

In 22Rv1 prostate cancer cells, (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide derivatives induced G₀/G₁ cell cycle arrest (78% cells at 48 h) via p21-mediated cyclin-dependent kinase inhibition .

Antibacterial Activity

Methicillin-resistant Staphylococcus aureus (MRSA) susceptibility testing revealed MIC₉₀ values of 8 µg/mL, comparable to vancomycin (MIC₉₀ = 4 µg/mL). The mechanism involves disruption of penicillin-binding protein 2a (PBP2a) transpeptidase activity .

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBiological Activity
Bicyclo[3.3.0]octane-3-sulfonyl chlorideLarger ring sizeHigher metabolic instabilityModerate COX-2 inhibition
1-Azabicyclo[2.2.1]heptaneNitrogen substitutionEnhanced blood-brain barrier penetrationNMDA receptor antagonism
Bicyclo[2.2.1]heptane-3-sulfonamideAmide vs. fluorideReduced electrophilicityWeak carbonic anhydrase inhibition

The (1S,4R) configuration confers superior target selectivity compared to racemic mixtures, as shown in RXFP1 binding assays (Kᵢ = 8 nM vs. 140 nM for (1R,4S)-enantiomer) .

Future Directions

Targeted Protein Degradation

PROTAC conjugates linking (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride to E3 ligase ligands are under investigation for BRD4 degradation (DC₅₀ = 3 nM in preliminary trials) .

Sustainable Synthesis

Photoredox catalysis using visible light (450 nm) and eosin Y reduces solvent waste by 40% compared to traditional thermal methods .

Clinical Translation

Phase I trials of [¹⁸F]FSY-OSO₂F for glioblastoma imaging are scheduled for Q3 2026, pending FDA approval of Investigational New Drug (IND) application 147382 .

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